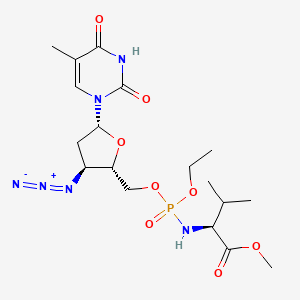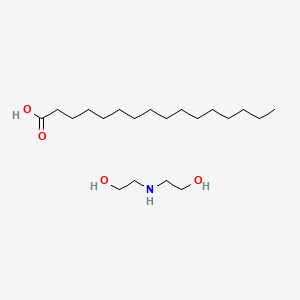
Diethanolamine palmitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethanolamine palmitate is an organic compound formed by the reaction of diethanolamine with palmitic acid. Diethanolamine is a secondary amine and a diol, while palmitic acid is a saturated fatty acid. The resulting compound, this compound, is commonly used in various industrial and cosmetic applications due to its surfactant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethanolamine palmitate can be synthesized through the reaction of diethanolamine with palmitic acid. The reaction typically involves heating the reactants to facilitate the formation of the amide bond. The optimal reaction temperature is around 110°C, and the reaction is usually carried out for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, this compound is often produced using a two-step method. The first step involves the reaction of fatty acid methyl ester with diethanolamine to form the amide. This is followed by a molecular distillation process to purify the product . The use of catalysts, such as sodium methoxide, can enhance the reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Diethanolamine palmitate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Diethanolamine palmitate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in the formulation of biological buffers and cell culture media.
Medicine: this compound is used in the development of pharmaceutical formulations and drug delivery systems.
Industry: It is a key ingredient in the production of cosmetics, detergents, and personal care products.
Mécanisme D'action
The mechanism of action of diethanolamine palmitate involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in emulsification processes, where it helps to stabilize mixtures of oil and water.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethanolamine laurate: Formed by the reaction of diethanolamine with lauric acid.
Diethanolamine stearate: Formed by the reaction of diethanolamine with stearic acid.
Triethanolamine palmitate: Formed by the reaction of triethanolamine with palmitic acid.
Uniqueness
Diethanolamine palmitate is unique due to its specific combination of diethanolamine and palmitic acid, which imparts distinct surfactant properties. Compared to similar compounds, it offers a balance of hydrophilic and lipophilic characteristics, making it versatile for various applications.
Propriétés
Numéro CAS |
64715-97-5 |
|---|---|
Formule moléculaire |
C20H43NO4 |
Poids moléculaire |
361.6 g/mol |
Nom IUPAC |
hexadecanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C16H32O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;6-3-1-5-2-4-7/h2-15H2,1H3,(H,17,18);5-7H,1-4H2 |
Clé InChI |
QGLKEWRJAKVENM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)O.C(CO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


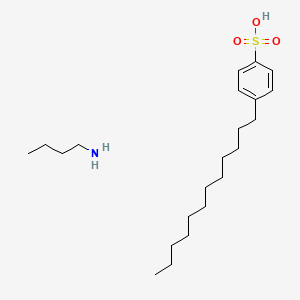
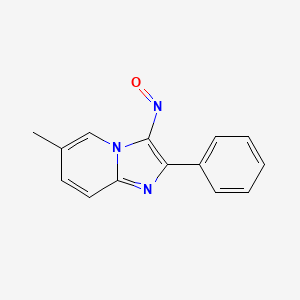


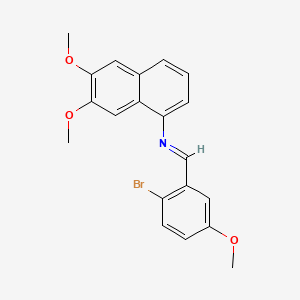
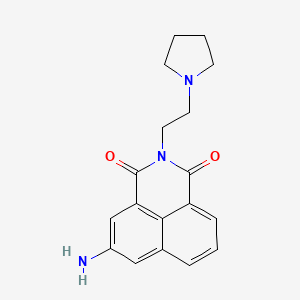
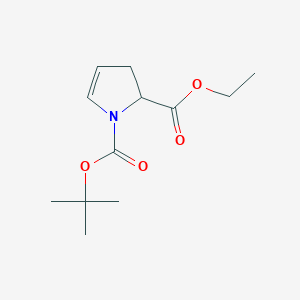
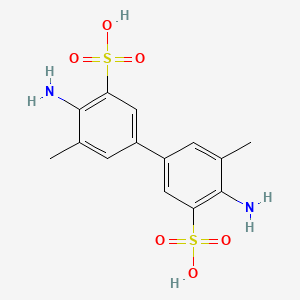

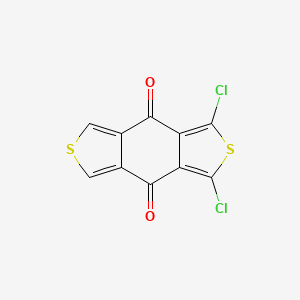
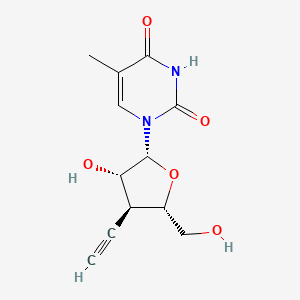

![2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol](/img/structure/B12810473.png)
